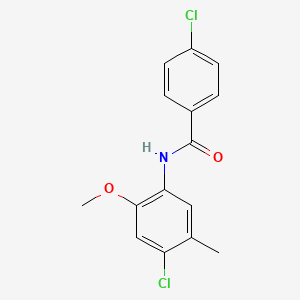
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide inhibits BTK activity by binding to the enzyme's active site, preventing it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This results in decreased activation of key signaling pathways, including NF-κB and AKT, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have shown that this compound has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
Advantages and Limitations for Lab Experiments
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has several advantages as a tool for studying B-cell malignancies in the laboratory. It is a potent and selective inhibitor of BTK, with minimal off-target effects. It has been shown to have antitumor activity in preclinical models of CLL and NHL, making it a promising candidate for further development as a therapeutic agent. However, there are also limitations to using this compound in laboratory experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. Additionally, the effects of this compound may vary depending on the specific cell type or genetic background of the cells being studied.
Future Directions
There are several potential future directions for research on 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide. One area of interest is the development of combination therapies that include this compound and other agents that target the B-cell receptor signaling pathway. Another area of interest is the investigation of the effects of this compound on other cell types or in other disease contexts. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound as a therapeutic agent for B-cell malignancies.
Synthesis Methods
The synthesis of 4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide involves several steps, including the reaction of 4-chloro-2-methoxy-5-methylphenylamine with 4-chlorobenzoyl chloride to form the intermediate this compound. This intermediate is then subjected to further reactions to produce the final product, this compound. The synthesis of this compound has been described in detail in several publications.
Scientific Research Applications
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cells. In vivo studies have demonstrated that this compound has antitumor activity in mouse models of CLL and NHL, with minimal toxicity.
properties
IUPAC Name |
4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-7-13(14(20-2)8-12(9)17)18-15(19)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKIRRZTADZMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

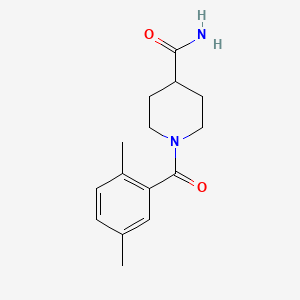
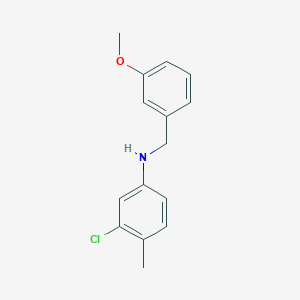
![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)

![N-(3-methylphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5731978.png)
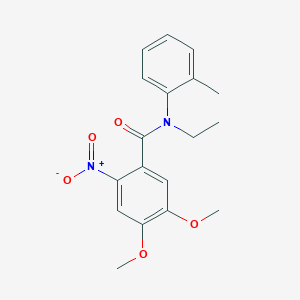
![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
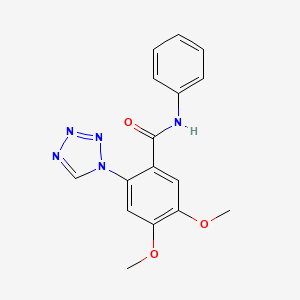
![3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)

